4-(Cyclopropylamino)butan-1-ol
Description
4-(Cyclopropylamino)butan-1-ol is a secondary alcohol with a cyclopropyl-substituted amino group at the 4th carbon of the butanol backbone. Its molecular formula is C₇H₁₅NO, and its molecular weight is 129.20 g/mol. The compound combines the polar hydroxyl and amino groups with the strained cyclopropyl ring, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-(cyclopropylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-2-1-5-8-7-3-4-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSGIKGXAFXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250094-38-2 | |
| Record name | 4-(cyclopropylamino)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(Cyclopropylamino)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its cyclopropylamine group, which contributes to its unique biological properties. The compound's structure can be represented as follows:
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research has also explored the anticancer potential of this compound. In a study involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Inhibition of Cancer Cell Growth
A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, with an IC50 value of 15 µM.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Cell Membrane Disruption : The compound's hydrophobic properties allow it to integrate into lipid membranes, causing destabilization and eventual cell death.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival, although specific targets remain to be fully elucidated.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the cyclopropyl group have been shown to improve potency against resistant bacterial strains and cancer cells.
Table 2: Structure-Activity Relationship (SAR) Studies
| Derivative | Biological Activity | Remarks |
|---|---|---|
| 4-(Cyclobutylamino)butan-1-ol | Moderate | Less effective than parent |
| 4-(Cyclohexylamino)butan-1-ol | High | Enhanced potency observed |
| 4-(Phenylamino)butan-1-ol | Low | Reduced activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-(Cyclopropylamino)butan-1-ol and related compounds:
Key Structural and Functional Comparisons
Aromatic substituents (e.g., 4-methylphenyl in ’s compound) reduce amine basicity due to resonance effects but enable π-π stacking in biological systems .
Physical Properties Hydrophobicity: Cyclopentyl and aromatic substituents () increase hydrophobicity compared to the smaller cyclopropyl group, affecting solubility and partitioning behavior. Boiling Points: Linear alkylamino derivatives (e.g., 4-(Propan-2-ylamino)butan-1-ol) likely have higher boiling points than cyclopropyl analogs due to increased surface area and van der Waals interactions.
Applications 4-(Propan-2-ylamino)butan-1-ol is used to synthesize chiral auxiliaries like 4-(Isopropylamino)butyric acid, critical in asymmetric catalysis . 4-[(4-Methylphenyl)amino]butan-1-ol’s aromatic structure makes it a candidate for drug candidates targeting receptors with hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
